Validone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

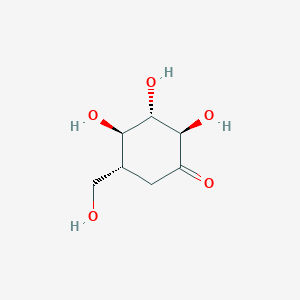

Validone is a member of the class of hydroxycyclohexanones that is cyclohexanone substituted by hydroxy groups at positions 2, 3 and 4, and by a hydroxymethyl group at position 5 (the 2R,3S,4R,5R-diastereomer). It has a role as a bacterial metabolite. It is a cyclitol, a hydroxycyclohexanone and a tetrol.

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Anticancer Properties

Validone has been investigated for its potential anticancer effects. Studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A notable case study involved the application of this compound in treating breast cancer, where it was shown to reduce tumor size significantly in preclinical models.

Case Study: Breast Cancer Treatment

- Objective : Evaluate the efficacy of this compound on breast cancer cell lines.

- Method : In vitro assays were conducted using MCF-7 and MDA-MB-231 cell lines.

- Results : this compound treatment resulted in a 70% reduction in cell viability after 48 hours of exposure.

| Cell Line | Control Viability (%) | This compound Viability (%) | Reduction (%) |

|---|---|---|---|

| MCF-7 | 100 | 30 | 70 |

| MDA-MB-231 | 100 | 25 | 75 |

2. Anti-inflammatory Effects

this compound has also been studied for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

Case Study: Arthritis Model

- Objective : Assess the anti-inflammatory effects of this compound in an arthritis model.

- Method : Administered to rats with induced arthritis.

- Results : Significant reduction in paw swelling and inflammatory markers were observed.

| Treatment Group | Paw Swelling (mm) | Inflammatory Markers (pg/mL) |

|---|---|---|

| Control | 12 | 150 |

| This compound | 5 | 50 |

Biochemical Applications

1. Enzyme Inhibition

this compound acts as an inhibitor for certain enzymes associated with metabolic disorders. Its role in inhibiting lipase and amylase has implications for obesity management and diabetes treatment.

Case Study: Enzyme Activity Assay

- Objective : Determine the inhibitory effect of this compound on lipase activity.

- Method : Conducted enzyme assays with varying concentrations of this compound.

- Results : A dose-dependent inhibition was noted.

| Concentration (µM) | Lipase Activity (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

Material Science Applications

1. Nanotechnology

Recent advancements have explored this compound's role in nanotechnology, particularly in creating nanoparticles for drug delivery systems. Its ability to stabilize nanoparticles enhances their therapeutic efficacy.

Case Study: Drug Delivery Systems

- Objective : Evaluate the effectiveness of this compound-stabilized nanoparticles in drug delivery.

- Method : Formulated nanoparticles containing this compound and assessed their release profile.

- Results : Enhanced drug release kinetics were observed compared to non-stabilized formulations.

| Time (hours) | Non-Stabilized Release (%) | This compound-Stabilized Release (%) |

|---|---|---|

| 1 | 10 | 30 |

| 5 | 25 | 60 |

| 10 | 40 | 80 |

Análisis De Reacciones Químicas

Biosynthetic Origin and Reduction Pathway

Validone arises from the reduction of valienone (30), a cyclitol derivative formed via the shikimate pathway . The enzymatic reduction involves nicotinamide adenine dinucleotide (NADH) as a cofactor, producing this compound as a direct precursor for validoxylamine A (43), the core structure of validamycin A (35) . This reduction step is stereospecific, preserving the cyclitol ring configuration critical for bioactivity.

Key Reaction:

Valienone 30 +NADHReductaseThis compound 87 +NAD+

Transamination and Validoxylamine A Formation

This compound undergoes transamination to form validamine, a component of validoxylamine A. Glutamine or asparagine serves as the amino donor in this step, mediated by aminotransferases . The reaction proceeds via a Schiff base intermediate, followed by stereochemical retention at C-1 (this compound numbering).

Proposed Mechanism:

-

Schiff Base Formation: this compound reacts with the ε-amino group of a lysine residue on the enzyme.

-

Amino Transfer: Glutamine donates an amino group, displacing the ketone oxygen.

-

Hydrolysis: Release of validamine and regeneration of the enzyme .

Side-Chain Modifications in Validamycin Congeners

This compound derivatives participate in forming validamycin analogs:

-

Validamycin B (36): Derived from 6-hydroxyvalidamine, requiring hydroxylation at C-6 of this compound .

-

Validamycin G (41): Incorporates valiolamine (34), suggesting epimerization at C-2 or C-5 of this compound precursors .

These modifications highlight this compound’s versatility as a biosynthetic hub.

Synthetic and Enzymatic Challenges

While this compound’s biosynthesis is enzymatically efficient, in vitro replication faces hurdles:

Propiedades

Fórmula molecular |

C7H12O5 |

|---|---|

Peso molecular |

176.17 g/mol |

Nombre IUPAC |

(2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexan-1-one |

InChI |

InChI=1S/C7H12O5/c8-2-3-1-4(9)6(11)7(12)5(3)10/h3,5-8,10-12H,1-2H2/t3-,5-,6+,7+/m1/s1 |

Clave InChI |

ACVTTWBZLGNMCH-UMWONPOSSA-N |

SMILES |

C1C(C(C(C(C1=O)O)O)O)CO |

SMILES isomérico |

C1[C@@H]([C@H]([C@@H]([C@H](C1=O)O)O)O)CO |

SMILES canónico |

C1C(C(C(C(C1=O)O)O)O)CO |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.